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Compound of Interest

Compound Name:
2-Chloro-4-methoxy-5-

nitropyridine

Cat. No.: B1386962 Get Quote

Disclaimer: This document provides a predictive analysis of the spectroscopic data for 2-
Chloro-4-methoxy-5-nitropyridine. As of the date of publication, experimental spectra for this

compound are not readily available in the public domain. The predicted data herein is derived

from established spectroscopic principles and comparative analysis of structurally related

compounds, offering a robust theoretical framework for researchers and drug development

professionals.

Introduction
2-Chloro-4-methoxy-5-nitropyridine is a substituted pyridine derivative of interest in

medicinal chemistry and materials science. Its specific arrangement of electron-withdrawing

(chloro and nitro groups) and electron-donating (methoxy group) substituents on the pyridine

ring creates a unique electronic and structural profile, making it a valuable intermediate for the

synthesis of more complex molecules. Accurate structural elucidation is paramount for its

application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this

characterization.

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-Chloro-4-
methoxy-5-nitropyridine. It is designed to serve as a practical resource for scientists, offering

detailed methodologies for data acquisition, predicted spectral data, and a thorough

interpretation of the expected results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Chloro-4-methoxy-5-nitropyridine, both ¹H and ¹³C NMR are

critical for confirming the substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing two signals for the aromatic protons

and one for the methoxy group protons. The chemical shifts are influenced by the electronic

effects of the substituents. The nitro group at the C5 position and the chloro group at the C2

position are strongly electron-withdrawing, which will deshield the adjacent protons, shifting

them downfield. Conversely, the methoxy group at C4 is electron-donating, which will shield the

adjacent protons.
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Predicted
Signal

Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

1 ~8.7 Singlet (s) 1H H-6

This proton is

ortho to the

strongly

electron-

withdrawing

nitro group

and on a

nitrogen-

containing

aromatic ring,

leading to a

significant

downfield

shift.

2 ~7.5 Singlet (s) 1H H-3

This proton is

shielded by

the adjacent

electron-

donating

methoxy

group at C4,

resulting in a

more upfield

chemical shift

compared to

H-6.
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3 ~4.1 Singlet (s) 3H -OCH₃

The chemical

shift is typical

for a methoxy

group

attached to

an aromatic

ring.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts

of the pyridine ring carbons are highly dependent on the attached substituents and the ring

nitrogen.
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Predicted Signal
Chemical Shift (δ,
ppm)

Assignment Rationale

1 ~165 C-4

Carbon directly

attached to the

electron-donating

methoxy group,

significantly shifted

downfield.

2 ~150 C-2

Carbon bearing the

chloro group,

deshielded by both

the halogen and the

ring nitrogen.

3 ~145 C-6

Aromatic carbon

adjacent to the ring

nitrogen, shifted

downfield.

4 ~138 C-5

Carbon attached to

the nitro group,

deshielded by the

strong electron-

withdrawing effect.

5 ~110 C-3

Aromatic carbon

shielded by the

adjacent methoxy

group.

6 ~57 -OCH₃

Typical chemical shift

for a methoxy group

carbon.

Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra of the title

compound.
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Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-Chloro-4-methoxy-5-nitropyridine.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆). CDCl₃ is generally a good first choice for many organic compounds.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 0-12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Acquisition Time: ~1.5 seconds.

Relaxation Delay: 2 seconds.
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Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Temperature: 298 K.

NMR Acquisition Workflow

Sample Preparation Data Acquisition (400 MHz Spectrometer) Data Processing

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent Transfer to NMR Tube Acquire ¹H NMRInsert Sample Acquire ¹³C NMR Fourier TransformProcess FID Phase Correction Baseline Correction Integration & Peak Picking

¹H Spectrum Analysis

¹³C Spectrum Analysis

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of 2-Chloro-4-methoxy-5-nitropyridine is

expected to show characteristic absorption bands for the C-Cl, C-O, NO₂, and aromatic C=C

and C-N bonds.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

~3100-3000 Medium Aromatic C-H stretch Aromatic Ring

~1600, ~1480 Medium-Strong
C=C and C=N

stretching
Pyridine Ring

~1530, ~1350 Strong

Asymmetric and

Symmetric NO₂

stretch

Nitro Group

~1250 Strong
Aryl-O-CH₃

asymmetric stretch
Methoxy Group

~1030 Medium
Aryl-O-CH₃ symmetric

stretch
Methoxy Group

~750 Strong C-Cl stretch Chloro Group

Experimental Protocol for IR Data Acquisition
Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer, typically with a deuterated triglycine

sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid 2-Chloro-4-methoxy-5-nitropyridine sample directly onto

the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.
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Acquire the sample spectrum.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Apodization: Happ-Genzel.

IR Spectroscopy Workflow

Sample Preparation (ATR) Data Acquisition Data Processing

Clean ATR Crystal Record Background Spectrum Place Sample on Crystal Acquire Spectrum (16-32 scans)Analyze ATR CorrectionProcess Data Baseline Correction Peak Picking IR Spectrum Analysis

Click to download full resolution via product page

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula,

while the fragmentation pattern in low-resolution MS can offer structural insights.

Predicted Mass Spectrum Data
The molecular formula of 2-Chloro-4-methoxy-5-nitropyridine is C₆H₅ClN₂O₃. The presence

of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in

a characteristic M+2 peak.

High-Resolution Mass Spectrometry (HRMS):
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Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique.

Expected Ion: [M+H]⁺ (protonated molecule).

Calculated m/z for [C₆H₆³⁵ClN₂O₃]⁺: 189.0065

Calculated m/z for [C₆H₆³⁷ClN₂O₃]⁺: 191.0036

Low-Resolution Mass Spectrometry (Electron Ionization - EI):

Molecular Ion (M⁺·): A pair of peaks at m/z 188 and 190 (ratio ~3:1) corresponding to the ³⁵Cl

and ³⁷Cl isotopes.

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the

nitro group or the methoxy group.

Loss of NO₂: [M - NO₂]⁺ at m/z 142/144. This is a common fragmentation for nitroaromatic

compounds.

Loss of CH₃: [M - CH₃]⁺ at m/z 173/175 from the methoxy group.

Loss of OCH₃: [M - OCH₃]⁺ at m/z 157/159.

Loss of Cl: [M - Cl]⁺ at m/z 153.

m/z (for ³⁵Cl)
Predicted Relative
Intensity

Assignment

188 Moderate [M]⁺·

173 Low [M - CH₃]⁺

157 Low [M - OCH₃]⁺

153 Low [M - Cl]⁺

142 High [M - NO₂]⁺
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Experimental Protocol for Mass Spectrometry Data
Acquisition
Instrumentation:

For HRMS: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled with an ESI source.

For LRMS: A quadrupole or ion trap mass spectrometer with an EI source, often coupled with

a Gas Chromatograph (GC-MS).

Sample Preparation (ESI-HRMS):

Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or

acetonitrile.

Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquisition Parameters (ESI-HRMS):

Ionization Mode: Positive ion mode.

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Mass Range: m/z 50-500.

Acquisition Parameters (EI-GC-MS):

GC Column: A standard non-polar column (e.g., HP-5MS).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

Ionization Energy: 70 eV.

Ion Source Temperature: 230 °C.
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Mass Spectrometry Fragmentation Workflow

Primary Fragmentation

Molecular Ion (M⁺·)
m/z 188/190

[M - NO₂]⁺
m/z 142/144

- NO₂

[M - CH₃]⁺
m/z 173/175

- CH₃

[M - OCH₃]⁺
m/z 157/159

- OCH₃

[M - Cl]⁺
m/z 153

- Cl

Click to download full resolution via product page

Caption: Predicted EI fragmentation pathways.

Conclusion
The structural elucidation of 2-Chloro-4-methoxy-5-nitropyridine can be confidently achieved

through a combined application of NMR, IR, and MS techniques. This guide provides a robust,

albeit predictive, framework for the spectroscopic characterization of this compound. The

predicted data, derived from the analysis of closely related structures and fundamental

principles, offers a reliable starting point for any researcher working with this molecule.

Experimental verification of these predictions will be a valuable contribution to the chemical

literature.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-4-methoxy-
5-nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1386962#spectroscopic-data-nmr-ir-ms-of-2-chloro-
4-methoxy-5-nitropyridine]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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